Diethyl 2-methylidenepentanedioate
Description
Significance of Diethyl 2-methylidenepentanedioate as a Synthetic Intermediate
The utility of this compound as a synthetic intermediate stems from its multifunctionality, which allows for a diverse range of chemical transformations. It serves as a crucial monomer in polymer chemistry and as a versatile building block for the synthesis of complex organic molecules.
One of the most prominent applications of this compound is in the production of polymers. guidechem.com Its ability to undergo polymerization reactions has led to its use in creating a variety of materials, including biodegradable polymers, elastomers, adhesives, and coatings. guidechem.comevitachem.com The presence of the ester groups in the polymer backbone can introduce desirable properties such as flexibility and, in some cases, biodegradability. Furthermore, it is utilized as a crosslinking agent in the synthesis of hydrogels. guidechem.com
Beyond polymer science, this compound is a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals. guidechem.com Its α,β-unsaturated carbonyl moiety makes it an excellent Michael acceptor, readily reacting with a wide array of nucleophiles to introduce new functional groups and build molecular complexity. wikipedia.org This reactivity is fundamental to its role as a building block in multi-step organic syntheses.
The synthesis of this compound is typically achieved through the esterification of itaconic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. evitachem.com The reaction mixture is generally heated under reflux to drive the reaction to completion, followed by purification of the crude product. evitachem.com
Properties of this compound
| Property | Value |
| Chemical Formula | C9H14O4 |
| Molar Mass | 186.20 g/mol |
| Appearance | Colorless liquid |
| Odor | Fruity |
| Solubility | Soluble in organic solvents, insoluble in water guidechem.com |
| CAS Number | 2409-52-1 guidechem.com |
Historical Context and Evolution of Research on Methylidene Pentanedioates
The story of this compound is intrinsically linked to its parent compound, itaconic acid (2-methylidenebutanedioic acid). The discovery of itaconic acid dates back to 1836, when Samuel Baup first obtained it as a product from the pyrolysis of citric acid. wikipedia.orgnih.gov In 1840, Crassus proposed the name "itaconic acid," derived from aconitic acid, another thermal decomposition product of citric acid. nih.gov
For many years, the chemical synthesis of itaconic acid, primarily through the distillation of citric acid, remained the primary method of production. nih.govorgsyn.org However, these chemical routes were often inefficient and produced low yields. researchgate.net
A significant breakthrough occurred in the 1930s with the discovery of the biotechnological production of itaconic acid. In 1931, Kinoshita reported the production of itaconic acid by the fungus Aspergillus itaconicus. nih.gov Subsequent research, particularly the work of Calam and his colleagues in 1939, identified Aspergillus terreus as a potent producer of itaconic acid. nih.gov This shift towards fermentation-based processes using renewable resources like glucose made itaconic acid a more readily available and economically viable chemical. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-methylidenepentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-13-9(11)7-6-8(3)10(12)14-5-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWQFUQJVLRILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480173 | |
| Record name | Pentanedioic acid, 2-methylene-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5621-43-2 | |
| Record name | Pentanedioic acid, 2-methylene-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-diethyl 2-methylidenepentanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for Diethyl 2 Methylidenepentanedioate
Established Synthetic Routes for Diethyl 2-methylidenepentanedioate
The formation of this compound has been successfully accomplished through well-known organic reactions, namely the Knoevenagel condensation and the Baylis-Hillman reaction. These methods are fundamental in constructing the molecule's carbon skeleton and installing the desired functional groups.
The Knoevenagel condensation is a classic method for forming carbon-carbon bonds. researchgate.net It involves the reaction of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). researchgate.netorganicreactions.org For the synthesis of this compound, this would typically involve the condensation of a suitable aldehyde with diethyl malonate. organicreactions.orgthermofisher.com A key feature of this reaction is the initial deprotonation of the active methylene compound by the base, creating a nucleophilic carbanion that then attacks the carbonyl carbon of the aldehyde or ketone. amazonaws.com A subsequent dehydration step yields the α,β-unsaturated product. thermofisher.com
The Baylis-Hillman reaction , also known as the Morita-Baylis-Hillman reaction, provides another robust route. nrochemistry.comwikipedia.org This reaction facilitates a carbon-carbon bond formation between the α-position of an activated alkene and an electrophile, such as an aldehyde. wikipedia.org The reaction is typically catalyzed by a nucleophile, most commonly a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a Michael addition of the catalyst to the activated alkene, generating a zwitterionic enolate which then adds to the aldehyde. nrochemistry.comwikipedia.org Elimination of the catalyst regenerates the double bond in the final product. nrochemistry.com A significant advantage of the Baylis-Hillman reaction is its high atom economy and use of mild reaction conditions. wikipedia.org
| Feature | Knoevenagel Condensation | Baylis-Hillman Reaction |
|---|---|---|
| Reactants | Carbonyl compound (aldehyde/ketone) + Active methylene compound (e.g., diethyl malonate) | Activated alkene + Electrophile (e.g., aldehyde) |
| Catalyst | Weak organic base (e.g., piperidine, pyridine) | Nucleophilic tertiary amine (e.g., DABCO) or phosphine |
| Key Intermediate | Carbanion from active methylene compound | Zwitterionic enolate |
| Byproduct | Water | None (catalyst is regenerated) |
Novel Approaches and Advancements in this compound Synthesis
Research into the synthesis of this compound and related esters continues to evolve, with a focus on improving efficiency, scalability, and sustainability.
Exploration of Continuous Synthesis Methods
Continuous flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals, offering advantages in terms of safety, scalability, and process control. The synthesis of di-carboxylate esters has been shown to be effectively mediated by a vortex fluidic device (VFD) at room temperature under continuous flow. rsc.org This method can achieve high yields with significantly reduced residence times. rsc.org Furthermore, reactive distillation is another continuous process successfully applied to the production of fatty acid esters, where the reaction and separation of products occur simultaneously in a single unit. researchgate.net While specific applications to this compound are still under exploration, these continuous-flow technologies represent a promising frontier for its large-scale and efficient production.
Utilization of Precursors and Related Compounds in Synthesis
The choice of precursors is critical in any synthetic strategy. For this compound, the primary building blocks are derived from simple and readily available starting materials.
Key Precursors:
Diethyl malonate: This is a quintessential active methylene compound used in the Knoevenagel condensation. organicreactions.orgthermofisher.com Its methylene protons are sufficiently acidic to be removed by a weak base, initiating the reaction. amazonaws.com
Aldehydes and Ketones: These carbonyl compounds serve as the electrophilic partner in the Knoevenagel condensation. organicreactions.orgthermofisher.com In the context of the Baylis-Hillman reaction, aldehydes are the typical electrophiles that react with the activated alkene. nrochemistry.comorganic-chemistry.org Formaldehyde, in particular, was used in early Knoevenagel experiments with diethyl malonate. organicreactions.orgthermofisher.com
Activated Alkenes: In the Baylis-Hillman reaction, an alkene bearing an electron-withdrawing group is essential. nrochemistry.com For the synthesis of this compound, a precursor like diethyl itaconate could potentially serve as the activated alkene.
Phosphines and Amines: Tertiary amines, such as DABCO, and phosphines are crucial nucleophilic catalysts in the Baylis-Hillman reaction. nrochemistry.comorganic-chemistry.org Weakly basic amines like piperidine and pyridine are the catalysts of choice for the Knoevenagel condensation. researchgate.net
| Precursor | Role | Relevant Synthetic Route |
|---|---|---|
| Diethyl malonate | Active methylene compound (nucleophile source) | Knoevenagel Condensation |
| Aldehydes (e.g., Formaldehyde) | Carbonyl electrophile | Knoevenagel Condensation, Baylis-Hillman Reaction |
| Ketones | Carbonyl electrophile | Knoevenagel Condensation |
| Activated Alkenes | Nucleophile precursor after activation by catalyst | Baylis-Hillman Reaction |
| Tertiary Amines (e.g., DABCO) | Nucleophilic catalyst | Baylis-Hillman Reaction |
| Weak Amines (e.g., Piperidine) | Base catalyst | Knoevenagel Condensation |
| Phosphines | Nucleophilic catalyst | Baylis-Hillman Reaction |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for chemicals like this compound. The goal is to minimize environmental impact by using safer solvents, reducing waste, and improving energy efficiency.
Several aspects of the established synthetic routes align with green chemistry principles. The Baylis-Hillman reaction, for instance, is noted for its high atom economy, as all the atoms from the reactants are incorporated into the product. wikipedia.org It also proceeds under mild conditions and avoids the use of transition metal catalysts. wikipedia.org
Recent research has focused on making these reactions even more environmentally friendly. For example, the Baylis-Hillman reaction has been shown to be accelerated in aqueous media, reducing the need for volatile organic solvents. organic-chemistry.org In the Knoevenagel condensation, the use of immobilized catalysts, such as gelatine on a polymeric support, allows for easy recovery and recycling of the catalyst. amazonaws.com This reaction has been successfully carried out in dimethyl sulfoxide (B87167) (DMSO), a solvent with low toxicity, at room temperature. amazonaws.com The development of asymmetric, organocatalytic versions of the Baylis-Hillman reaction not only allows for the synthesis of specific chiral molecules but does so without the need for metal-based catalysts. nrochemistry.com
Iii. Reaction Pathways and Reactivity of Diethyl 2 Methylidenepentanedioate
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction type for diethyl 2-methylidenepentanedioate. The polarized nature of the carbonyl group and its conjugation with the double bond render the β-carbon electrophilic and prone to attack by a wide range of nucleophiles. masterorganicchemistry.com
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.netnih.gov this compound serves as an effective Michael acceptor, reacting with a variety of Michael donors. libretexts.org These reactions are typically catalyzed by bases, which deprotonate the Michael donor to generate the active nucleophilic species. researchgate.net
The general mechanism involves the addition of a nucleophilic enolate ion to the β-carbon of the α,β-unsaturated ester. libretexts.org
The mechanism of the Michael addition can proceed through different pathways, often influenced by the catalyst and reaction conditions. nih.gov In a base-catalyzed mechanism, the base abstracts a proton from the Michael donor to form a nucleophilic anion (e.g., a thiolate). mdpi.com This anion then attacks the β-carbon of this compound. Subsequent protonation of the resulting enolate intermediate yields the final product. researchgate.net
Computational studies have provided valuable insights into the mechanistic details of Michael additions, revealing the influence of substituents, catalysts, and the solvent environment on the reaction pathway. researchgate.net These studies have helped to understand the energies and timing of the bond-forming processes. researchgate.net For instance, in some cases, the reaction may proceed through a concerted transition state where bond formation and proton transfer occur simultaneously, often facilitated by solvent molecules like water. researchgate.net
A wide array of nucleophiles can act as Michael donors in reactions with this compound. These include active methylene (B1212753) compounds like malonates, β-keto esters, and nitroalkanes, as well as heteroatom nucleophiles such as thiols and amines. researchgate.netlibretexts.org
However, there are limitations to the scope of these reactions. Steric hindrance on either the Michael donor or the acceptor can significantly impede the reaction. lu.se Furthermore, the reactivity of the Michael donor plays a crucial role; highly stable carbanions may not be nucleophilic enough to add efficiently. Conversely, highly reactive donors might lead to side reactions. The choice of solvent and catalyst is also critical for achieving good yields and selectivity. lu.se In some instances, unwanted side reactions or the solidification of reaction components can present challenges. lu.se
Various catalytic systems have been developed to promote the Michael addition to α,β-unsaturated esters like this compound. These include both traditional base catalysts and more modern approaches.
Base Catalysis: Strong bases such as sodium ethoxide are commonly used to generate the nucleophilic enolate from the Michael donor. libretexts.org Other organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) are also effective and offer milder reaction conditions. researchgate.net Recently, ionic liquids with basic anions have been employed as recyclable and environmentally friendly catalysts for Michael additions, providing excellent yields in short reaction times without the need for hazardous organic solvents. rhhz.net
Diastereoselective Catalysis: When the Michael acceptor or donor is chiral, the Michael addition can lead to the formation of diastereomers. By carefully selecting the base catalyst, it is possible to control the diastereoselectivity of the reaction. For example, in the addition of thiols to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones, different base catalysts such as i-Pr2NEt, DABCO, or P2-t-Bu can be used to favor the formation of different diastereomers. rsc.org
While the Michael addition is the most prominent reaction of this compound, the carbonyl groups of the resulting adduct can potentially undergo subsequent aldol-type reactions. The initial Michael adduct, a 1,5-dicarbonyl compound, possesses enolizable protons. libretexts.org In the presence of a base, this adduct can form an enolate, which can then react with another electrophile, such as an aldehyde or ketone, in an aldol (B89426) condensation. This tandem Michael-aldol sequence, known as the Robinson annulation, is a powerful method for the construction of six-membered rings. researchgate.net
Michael Addition Reactions Involving this compound as a Michael Acceptor
Pericyclic Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu this compound, with its conjugated π-system, has the potential to participate in certain types of pericyclic reactions, most notably cycloadditions.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. youtube.com In this reaction, a conjugated diene reacts with a dienophile. While this compound itself is not a diene, its double bond can act as a dienophile, reacting with a suitable diene. The electron-withdrawing ester groups activate the double bond, making it a more reactive dienophile. These reactions are known for their high degree of stereospecificity. youtube.com
Diels-Alder Cycloaddition Reactions with this compound as a Dienophile
This compound, also known as diethyl itaconate, serves as a competent dienophile in Diels-Alder reactions. This reactivity stems from its structural features: a 1,1-disubstituted alkene activated by two electron-withdrawing diethyl ester groups. These groups decrease the electron density of the carbon-carbon double bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the [4+2] cycloaddition with a conjugated diene. thuenen.delibretexts.org The reaction involves the concerted movement of six pi electrons to form a new six-membered ring. masterorganicchemistry.com
The principle of this reactivity is well-established with structurally similar compounds. For instance, itaconic anhydride (B1165640), the parent anhydride of the free acid, readily undergoes Diels-Alder reactions with dienes like cyclopentadiene. wikipedia.org Similarly, dimethyl itaconate has been successfully employed as a dienophile in cycloaddition reactions with dienes such as methyl α-eleostearate. researchgate.net These examples underscore the capability of the itaconate framework, including its diethyl ester, to participate effectively as the 2π-electron component in these powerful ring-forming transformations.
Stereochemical Outcomes: The Diels-Alder reaction is renowned for its high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product. libretexts.orgnih.gov In reactions involving this compound, the primary stereochemical consideration is the formation of endo and exo diastereomers, particularly when reacting with cyclic dienes. youtube.comyoutube.com
The "endo rule" generally dictates the major product under kinetic control. youtube.com This rule posits that the substituents on the dienophile (in this case, the two ester groups) orient themselves towards the π-system of the diene in the transition state. This orientation is stabilized by secondary orbital interactions between the p-orbitals of the activating groups and the central p-orbitals of the diene. youtube.com Consequently, the endo product, where the bulky ester groups are syn to the longest bridge of the newly formed bicyclic system, is typically formed faster and is the major product under mild conditions. youtube.comyoutube.com The exo product, while often more thermodynamically stable due to reduced steric hindrance, is formed at a slower rate. youtube.com
Regioselectivity: When this compound reacts with an unsymmetrical diene, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. masterorganicchemistry.comchadsprep.com This outcome is primarily governed by electronic effects. youtube.com The electron-withdrawing ester groups polarize the double bond of the dienophile, creating a partial positive charge (δ+) on the unsubstituted methylene carbon (C2) and a partial negative charge (δ-) on the substituted carbon (C3).
The regioselectivity can be predicted by matching the termini of the diene and dienophile that have the largest orbital coefficients in the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) or, more simply, by aligning the partial charges. chemtube3d.com In a normal-electron-demand Diels-Alder reaction, the diene possesses an electron-donating group (EDG), which creates a partial negative charge at one terminus. The reaction proceeds to align the partial negative end of the diene with the partial positive end of the dienophile. youtube.comyoutube.com This generally leads to the preferential formation of "ortho" (1,2-substituted) and "para" (1,4-substituted) products, while "meta" (1,3-substituted) products are typically disfavored. masterorganicchemistry.com
The rate of a Diels-Alder reaction is highly sensitive to the electronic nature of the substituents on both the diene and the dienophile. thuenen.de For a normal-electron-demand Diels-Alder, the reaction is accelerated by the presence of electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. libretexts.org
This compound is considered an "activated" or electron-poor dienophile due to the presence of two powerful electron-withdrawing ester groups conjugated with the double bond. thuenen.de This activation significantly increases the reaction rate compared to a reaction with an unactivated dienophile like ethylene (B1197577). The EWGs lower the energy of the dienophile's LUMO, reducing the HOMO-LUMO energy gap between the reactants and facilitating a more efficient reaction. youtube.com
Conversely, the reaction rate is enhanced when this activated dienophile is paired with an electron-rich diene. Dienes substituted with EDGs, such as alkyl, alkoxy (OR), or amine (NR₂) groups, have a higher energy Highest Occupied Molecular Orbital (HOMO), which also narrows the HOMO-LUMO gap and speeds up the reaction.
| Reactant | Substituent Type | Effect on Reaction Rate | Electronic Rationale |
|---|---|---|---|
| Diene | Electron-Donating Group (EDG) | Increases | Raises Diene HOMO Energy |
| Diene | Electron-Withdrawing Group (EWG) | Decreases | Lowers Diene HOMO Energy |
| Dienophile (this compound) | Electron-Withdrawing Group (EWG) | Increases | Lowers Dienophile LUMO Energy |
| Dienophile | Electron-Donating Group (EDG) | Decreases | Raises Dienophile LUMO Energy |
The rate and selectivity of Diels-Alder reactions involving α,β-unsaturated carbonyl compounds, such as this compound, can be significantly enhanced through catalysis, most commonly by Lewis acids. A Lewis acid catalyst functions by coordinating to one of the carbonyl oxygen atoms of the ester groups on the dienophile.
This coordination has a powerful electron-withdrawing effect, which further decreases the energy of the dienophile's LUMO. The result is a substantial reduction in the HOMO-LUMO energy gap between the diene and the dienophile, leading to a dramatic acceleration of the reaction rate. This allows many reactions to proceed under much milder conditions (e.g., lower temperatures) than their uncatalyzed counterparts. Furthermore, Lewis acid catalysis can also influence the stereoselectivity and regioselectivity of the reaction, often increasing the preference for the endo adduct.
Ene Reactions
The structural features of this compound make it a potential substrate for the Ene reaction, where it would act as the "enophile." The Ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a component with a multiple bond (the "enophile"). The reaction proceeds through a cyclic transition state, resulting in the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen to the enophile.
The double bond in this compound is activated by the two adjacent ester groups, making it a good enophile, analogous to its role as a dienophile in the Diels-Alder reaction. While direct studies on this compound in Ene reactions are not widely documented, related compounds from the itaconic acid family have been shown to participate in similar transformations. For example, a monomer synthesized from itaconic acid and eugenol (B1671780) has been used to build thermosets via a thiol-ene click chemistry reaction, demonstrating the reactivity of the itaconate double bond in an ene-type process. rsc.org
Polymerization Studies of this compound (DEMM)
Anionic Polymerization of Diethyl Methylidene Malonate
This compound, commonly referred to in polymerization literature as Diethyl Methylene Malonate (DEMM), is a highly reactive monomer that readily undergoes anionic polymerization. nih.gov A key feature of this process is its ability to proceed under remarkably mild conditions, such as at room temperature and under atmospheric pressure, without the need for stringent anhydrous or oxygen-free environments. nih.govresearchgate.net
The polymerization is initiated by the nucleophilic attack of an initiator on the electron-deficient β-carbon of the monomer's double bond. A wide variety of weak nucleophiles can serve as effective initiators. nih.govumass.edu This high reactivity is similar to that of cyanoacrylates ("super glue"), which also polymerize via an anionic mechanism initiated by surface moisture. rsc.org
Studies have demonstrated that initiation can be achieved by several functional groups, as summarized in the table below. nih.govresearchgate.net Water itself can initiate the polymerization at a pH of 4 or greater, with the hydroxide (B78521) ion (OH⁻) acting as the initiating species. nih.gov The final molecular weight of the resulting polymer has been shown to be dependent on the pH of the aqueous medium. nih.govresearchgate.net Among various functional groups tested, carboxylate anions have shown the highest conversion rates. nih.gov The mechanism involves the formation of a carbanion, which then propagates by attacking subsequent monomer units.
| Initiator Type | Specific Examples | Reaction Conditions | Reference |
|---|---|---|---|
| Water (Hydroxide ions) | Aqueous solutions with pH ≥ 4 | Room Temperature, Atmospheric | nih.gov |
| Anionic Functional Groups | Carboxyl, Boronic, Phenol (B47542) | Room Temperature, Atmospheric | nih.govresearchgate.net |
| Carboxylate Salts | On surfaces of poly(ethylene-co-acrylic acid) | Ambient | umass.edursc.orgrsc.org |
| Other Nucleophiles | Tetrabutylammonium salts of CH-acidic compounds | Room Temperature | researchgate.net |
This facile polymerization has been exploited for practical applications, such as forming chemically grafted polymer coatings on substrates containing carboxylic acid or carboxylate salt groups. rsc.orgrsc.org
Surface Grafting and Coating Applications through Polymerization
The activated double bond in diethyl methylene malonate (DEMM) allows it to undergo anionic polymerization under mild conditions, a property that has been harnessed for creating polymer coatings and for surface grafting applications. This process can be initiated by various nucleophilic species, including water, carboxylates, and phenols, often at room temperature and under atmospheric conditions.
The polymerization of DEMM can be initiated on surfaces that possess nucleophilic functional groups. For instance, research has demonstrated the chemical grafting of poly(diethyl methylene malonate) (pDEMM) onto commodity polymers like poly(ethylene-co-acrylic acid) (pEAA). In this process, the carboxylic acid or carboxylate salt groups within the pEAA backbone act as initiators for the anionic polymerization of DEMM. This surface-initiated polymerization results in a stable and durable coating, covalently bonded to the substrate. Such coatings have the potential to enhance interfacial properties, which is crucial in high-wear environments such as those encountered in microelectronics and biomedical devices.
The mechanism involves the attack of a nucleophilic initiator on the electrophilic β-carbon of the DEMM monomer, leading to the formation of a carbanion. This carbanion then propagates by adding to subsequent monomer units. The process can be visualized through Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR), which confirms the presence of the grafted pDEMM on the substrate surface. The homogeneity and thickness of the grafted polymer layer can be influenced by the concentration of initiator sites on the substrate and the reaction conditions.
| Substrate | Initiator Group | Monomer | Result | Application |
| Poly(ethylene-co-acrylic acid) (pEAA) | Carboxylic acid / Carboxylate | Diethyl methylene malonate (DEMM) | Covalently grafted pDEMM layer | Improved adhesion and durability of coatings |
| Low-density polyethylene (B3416737) (LDPE) | (Control - no initiator) | Diethyl methylene malonate (DEMM) | No significant grafting observed | Baseline for comparison |
Other Significant Organic Transformations
Beyond its use in polymerization, the electrophilic nature of the double bond in diethyl methylene malonate makes it a versatile substrate for a variety of important organic reactions. These transformations leverage the reactivity of the activated alkene to construct complex molecular architectures, including the formation of new carbon-carbon bonds and heterocyclic systems.
Michael Addition
Diethyl methylene malonate is an excellent acceptor in Michael additions, a conjugate addition reaction of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org A wide range of nucleophiles, particularly stabilized carbanions derived from active methylene compounds, can be added to the double bond of DEMM. For example, the reaction of diethyl methylene malonate with other malonic esters, catalyzed by a base like piperidine (B6355638) or potassium hydroxide, has been reported. dtic.mil
The reaction is highly valuable for carbon-carbon bond formation. dtic.mil For instance, the enantioselective Michael addition of diethyl malonate to chalcones, catalyzed by bifunctional organocatalysts, has been achieved with high yields and excellent enantioselectivity. rsc.org Similarly, the addition of malonates to cinnamones and other α,β-unsaturated ketones proceeds efficiently in the presence of simple diamine catalysts. nih.gov These reactions produce versatile adducts that are precursors to δ-ketoesters and other useful synthetic intermediates. nih.gov
| Michael Donor | Michael Acceptor | Catalyst / Conditions | Product Type |
| Diethyl malonate | Chalcones | Cinchona alkaloid-derived thiourea | Chiral 1,5-dicarbonyl compound rsc.org |
| Diethyl malonate | Cinnamones | 1,2-Diphenylethanediamine, Acetic Acid | Chiral 1,5-dicarbonyl compound nih.gov |
| Nitroalkanes | Diethyl methylene malonate | Base | Nitro-substituted malonate dtic.mil |
| Ethyl acetoacetate | 3-Buten-2-one (example acceptor) | Sodium ethoxide | 1,5-Dicarbonyl adduct libretexts.org |
Cycloaddition Reactions
As a dienophile containing an electron-withdrawing group, diethyl methylene malonate can participate in Diels-Alder reactions, a powerful method for forming six-membered rings. nih.gov In these [4+2] cycloaddition reactions, DEMM reacts with a conjugated diene. The stereoselectivity of these reactions, particularly the endo:exo ratio of the products, can be influenced by substituents on the dienophile. nih.gov While specific, detailed studies on the Diels-Alder reactions of DEMM are part of the broader field of research into substituted dienophiles, its reactivity is analogous to similar acrylates. The reaction leads to the formation of functionalized cyclohexene (B86901) derivatives, which are valuable intermediates in the synthesis of complex natural products and other organic targets.
Hydrogenation
The carbon-carbon double bond of diethyl methylene malonate can be readily reduced through catalytic hydrogenation. A common procedure involves the use of a Raney nickel catalyst under hydrogen pressure. orgsyn.orgorgsyn.org This reaction selectively reduces the alkene functionality without affecting the ester groups, yielding diethyl methylmalonate. orgsyn.org Alternatively, more extensive hydrogenation can be achieved to reduce both the double bond and the ester groups. For example, using a copper-based catalyst (Cu/HMS) at elevated temperature and pressure, diethyl malonate can be hydrogenated to 1,3-propanediol, although the yields may be affected by catalyst deactivation over time. cip.com.cn
| Substrate | Catalyst | Conditions | Product | Yield |
| Diethyl ethoxymethylenemalonate (precursor) | Raney Nickel, H₂ | 1000–1500 psi, 45°C | Diethyl methylenemalonate (via elimination) then Diethyl methylmalonate | 91–94% (overall) orgsyn.orgorgsyn.org |
| Diethyl malonate | Cu/HMS, H₂ | 1.8 MPa, 200°C | 1,3-Propanediol | 52.8% cip.com.cn |
Synthesis of Heterocyclic Compounds
Diethyl methylene malonate and its precursors are important intermediates in the synthesis of various heterocyclic compounds. google.com For example, diethyl ethoxymethylenemalonate, which can be converted to DEMM, is used in the synthesis of quinoline (B57606) derivatives that possess a range of biological activities. researchgate.net The reaction of diethyl 2-((4-nitroanilino)methylene)malonate, synthesized from diethyl ethoxymethylenemalonate, is a key step in the preparation of certain antiviral and anticancer agents. researchgate.net Furthermore, derivatives of malonic esters are widely used in cyclocondensation reactions with dinucleophiles to form six-membered heterocyclic rings like barbiturates and pyridopyrimidines. nih.gov
Iv. Spectroscopic and Analytical Characterization of Diethyl 2 Methylidenepentanedioate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For Diethyl 2-methylidenepentanedioate, ¹H NMR and ¹³C NMR are the primary techniques used, with two-dimensional NMR methods providing further detailed structural information.
Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity within a molecule. In the ¹H NMR spectrum of this compound, specific signals corresponding to the different proton environments are expected.
The key expected resonances are:
Vinyl Protons (=CH₂): The two protons of the methylidene group are diastereotopic and are expected to appear as two distinct signals, likely singlets or finely coupled multiplets, in the olefinic region of the spectrum (typically δ 5.5-6.5 ppm).
Ethyl Ester Protons (-OCH₂CH₃): The two ethyl groups will each give rise to a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are deshielded by the adjacent oxygen atom and are expected around δ 4.1-4.3 ppm. The methyl protons are expected further upfield, around δ 1.2-1.4 ppm.
Methylene Protons (-CH₂CH₂-): The two methylene groups in the pentanedioate (B1230348) backbone are expected to appear as multiplets in the region of δ 2.0-3.0 ppm.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| =CH₂ | 5.5 - 6.5 | s (or d) |
| -OCH₂CH₃ | 4.1 - 4.3 | q |
| -CH₂CH₂- | 2.0 - 3.0 | m |
| -OCH₂CH₃ | 1.2 - 1.4 | t |
Note: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet. The exact chemical shifts and coupling constants would require experimental determination.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The expected signals are:
Carbonyl Carbons (C=O): The two ester carbonyl carbons are expected to appear in the downfield region of the spectrum, typically around δ 165-175 ppm.
Olefinic Carbons (C=CH₂): The two carbons of the methylidene group will have characteristic shifts in the olefinic region. The quaternary carbon (C=) is expected around δ 135-145 ppm, and the terminal methylene carbon (=CH₂) is expected around δ 125-135 ppm.
Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbons (-OCH₂) are expected around δ 60-62 ppm, and the methyl carbons (-CH₃) are expected around δ 13-15 ppm.
Methylene Carbons (-CH₂CH₂-): The two methylene carbons of the backbone are expected in the upfield region, typically between δ 25-40 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O | 165 - 175 |
| C=CH₂ | 135 - 145 |
| =CH₂ | 125 - 135 |
| -OCH₂CH₃ | 60 - 62 |
| -CH₂CH₂- | 25 - 40 |
| -OCH₂CH₃ | 13 - 15 |
Note: These are approximate ranges and the actual values would need to be confirmed by experimental data.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structure of this compound. A COSY spectrum would show correlations between coupled protons, for example, between the -OCH₂- and -CH₃ protons of the ethyl groups, and between the adjacent methylene groups of the backbone. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.
Infrared (IR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) is a common sampling technique that simplifies the analysis of liquid and solid samples.
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ due to the stretching vibration of the ester carbonyl groups.
C=C Stretch: A medium to weak absorption band around 1640-1660 cm⁻¹ is expected for the carbon-carbon double bond of the methylidene group.
C-O Stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ester groups.
=C-H Stretch: The stretching vibration of the vinyl protons is expected to appear just above 3000 cm⁻¹.
C-H Stretch: The stretching vibrations of the aliphatic C-H bonds in the ethyl and methylene groups are expected to appear just below 3000 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ester) | 1720 - 1740 | Strong |
| C=C (Alkene) | 1640 - 1660 | Medium-Weak |
| C-O (Ester) | 1100 - 1300 | Strong |
| =C-H (Vinyl) | > 3000 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems in a molecule. This compound contains an α,β-unsaturated ester system, which is a chromophore that absorbs UV radiation. A characteristic absorption maximum (λ_max) is expected in the UV region, likely between 200 and 250 nm, corresponding to the π → π* electronic transition of the conjugated system. The exact position and intensity (molar absorptivity, ε) of the absorption would need to be determined experimentally.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₆O₄), the molecular weight is 200.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 200. The fragmentation pattern would likely involve the loss of ethoxy groups (-OCH₂CH₃, 45 Da) and other characteristic fragments, which would help to confirm the structure of the molecule.
Raman Spectroscopy
Raman spectroscopy serves as a valuable, non-destructive technique for the structural elucidation of this compound, providing detailed insights into its molecular vibrations. Although a comprehensive, publicly available Raman spectrum for this compound is not readily found in the literature, its characteristic spectral features can be reliably inferred from the analysis of structurally related compounds, such as other esters of dicarboxylic acids and unsaturated fatty acids. ias.ac.inresearchgate.netmdpi.com The Raman spectrum is expected to be dominated by vibrational modes associated with its key functional groups: the carbon-carbon double bond (C=C), the two ester carbonyl groups (C=O), and the diethyl ester moieties.
Detailed Research Findings:
The analysis of the Raman spectrum of this compound would focus on several key regions:
C=C Stretching Vibration: A prominent and characteristic Raman band is anticipated in the region of 1650-1660 cm⁻¹ corresponding to the stretching vibration of the C=C double bond of the methylidene group. researchgate.netmdpi.com The intensity and exact position of this peak are indicative of the electronic environment of the double bond.
Carbonyl (C=O) Stretching Vibrations: The two ester carbonyl groups are expected to give rise to a strong Raman band, typically observed around 1740-1750 cm⁻¹. researchgate.netmdpi.comias.ac.in The presence of two ester groups might lead to a broadening of this peak or the appearance of a shoulder, reflecting symmetric and asymmetric stretching modes, although these are often not well-resolved. The position of this band is sensitive to the molecular conformation and intermolecular interactions.
C-H Vibrations: The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the ethyl esters and the methylidene group are expected in the 2800-3100 cm⁻¹ region. researchgate.netustc.edu.cn Specifically, symmetric and asymmetric stretching modes of the CH₂ and CH₃ groups typically appear around 2854 cm⁻¹ and 2930 cm⁻¹, respectively. researchgate.net The olefinic C-H stretching of the methylidene group (=CH₂) is anticipated at a higher frequency, around 3010 cm⁻¹. researchgate.net
Skeletal and Bending Vibrations: The region below 1500 cm⁻¹ contains a wealth of information from various bending and stretching vibrations within the molecule's carbon skeleton. This includes:
CH₂ and CH₃ bending (scissoring and twisting) modes, typically found around 1440-1460 cm⁻¹. researchgate.netmdpi.com
C-O stretching vibrations of the ester groups, which are expected to produce bands in the 1000-1300 cm⁻¹ region.
C-C stretching vibrations of the carbon backbone, contributing to a complex pattern of peaks in the fingerprint region (800-1200 cm⁻¹). mdpi.com
The polarization of the Raman bands, if measured, would provide further information for assigning the observed vibrational modes to specific molecular motions. Symmetrical vibrations are expected to be polarized, while asymmetrical vibrations are typically depolarized. ias.ac.in
Interactive Data Table of Predicted Raman Shifts for this compound
| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment | Functional Group | Expected Intensity |
| ~3010 | =C-H Symmetric and Asymmetric Stretching | Methylidene | Medium |
| ~2930 | -CH₂ Asymmetric Stretching | Ethyl Ester | Strong |
| ~2900 | -CH₃ Symmetric Stretching | Ethyl Ester | Strong |
| ~2854 | -CH₂ Symmetric Stretching | Ethyl Ester | Strong |
| ~1745 | C=O Stretching | Ester Carbonyl | Strong |
| ~1655 | C=C Stretching | Methylidene | Strong |
| ~1450 | -CH₂ and -CH₃ Bending (Scissoring) | Ethyl Ester | Medium |
| ~1300 | -CH₂ Twisting | Ethyl Ester | Medium |
| ~1265 | =C-H Deformation | Methylidene | Medium |
| ~1080 | C-C Stretching | Carbon Skeleton | Medium |
V. Computational and Theoretical Investigations
Electronic Structure Calculations of Diethyl 2-methylidenepentanedioate
Quantum chemical calculations have been utilized to investigate the electronic structure of this compound. A notable study focused on the free-radical polymerization of this monomer, employing density functional theory (DFT) to predict the kinetics of the propagation step. mdpi.com
The calculations were performed at the B3LYP/def2-TZVP level of theory to determine the electronic barriers and Arrhenius parameters for the propagation reaction. mdpi.com Itaconates, being 1,1-disubstituted ethylene (B1197577) derivatives, present four potential variants for the propagation step, depending on which carbon atom the attacking radical adds to and where the resulting radical is centered. The stability of the radical favors its localization on the tertiary carbon, whereas steric hindrance favors the attack on the primary carbon, which also leads to the formation of a tertiary radical. mdpi.com Consequently, the primary focus of these computational investigations has been on the reaction pathway involving radical attack at the primary carbon. mdpi.com
The electronic barrier (E₀) for this propagation step has been calculated, providing a fundamental measure of the energy required for the reaction to proceed. These electronic structure calculations are foundational for understanding the intrinsic reactivity of the this compound molecule.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling, specifically through the application of transition state theory (TST), has been instrumental in elucidating the mechanistic pathway of the free-radical polymerization of this compound. mdpi.com By calculating the partition functions of the molecules involved and the electronic barrier height, the temperature-dependent propagation rate coefficient, k_p(T), can be determined. mdpi.com
The modeling of the transition state structure for the propagation step allows for a detailed understanding of the geometry and energetics of the reaction at its highest energy point. This provides a clear mechanistic picture of how the monomer adds to a growing polymer chain. The agreement between the computationally predicted Arrhenius parameters and those obtained experimentally lends strong support to the proposed mechanism. mdpi.com
The following table presents the computationally predicted Arrhenius parameters for the propagation step of this compound at 20 °C.
| Computational Method | Prefactor (A) [L·mol⁻¹·s⁻¹] | Activation Energy (Eₐ) [kJ·mol⁻¹] | Electronic Barrier (E₀) [kJ·mol⁻¹] |
| B3LYP/def2-TZVP | 1.1 | 22.5 | 23.9 |
Table based on data from Edeleva, M., et al., 2023. mdpi.com
Prediction of Reactivity and Selectivity
The prediction of reactivity and selectivity of this compound has been a key outcome of computational studies. The calculated Arrhenius parameters, specifically the activation energy, provide a quantitative measure of the monomer's reactivity in free-radical polymerization. mdpi.com A lower activation energy corresponds to a higher reaction rate.
The quantum chemical calculations have demonstrated good agreement with experimental results, suggesting that the chosen level of theory can reliably predict the reactivity of this monomer. mdpi.com For instance, the predicted activation energy, while slightly higher than the experimental value, is considered to be in very good agreement, with the accuracy likely benefiting from some degree of error compensation in the calculations. mdpi.com
Selectivity in the context of itaconate polymerization refers to the preference for the attacking radical to add to a specific carbon atom of the double bond. Computational analysis of the radical stability and steric hindrance indicates a strong preference for the formation of a tertiary radical, thus guiding the selectivity of the propagation step. mdpi.com This predictive capability is crucial for understanding and controlling the polymerization process to achieve desired polymer microstructures and properties.
The comparison of experimental and computationally predicted Arrhenius parameters for the propagation rate coefficient of this compound is shown in the table below.
| Method | Prefactor (A) [L·mol⁻¹·s⁻¹] | Activation Energy (Eₐ) [kJ·mol⁻¹] |
| Experimental (PLP-SEC) | 1.1 | 17.5 |
| Quantum Chemical Calculation | 1.1 | 22.5 |
Table based on data from Edeleva, M., et al., 2023. mdpi.com
Vi. Applications of Diethyl 2 Methylidenepentanedioate in Complex Molecule Synthesis
Role as a Building Block in Multi-functionalized Compound Synthesis
The strategic placement of functional groups in Diethyl 2-methylidenepentanedioate makes it an excellent substrate for reactions that build molecular complexity in a single step. It is classified as an "activated alkene" or a "Michael acceptor," indicating its electrophilic nature and readiness to react with a wide range of nucleophiles. google.comgoogle.com This reactivity is central to its role in forming densely functionalized molecules.
Two primary reaction pathways underscore its importance as a building block: the Michael addition and the Baylis-Hillman reaction. Both pathways allow for the controlled formation of new carbon-carbon or carbon-heteroatom bonds, introducing multiple new functionalities to the molecular scaffold simultaneously. The Baylis-Hillman reaction, for instance, transforms an activated alkene and an electrophile into a complex allylic alcohol, embedding two different functional groups at adjacent positions. researchgate.net Similarly, the Michael addition allows for the introduction of a vast array of substituents onto the carbon framework. google.com These reactions provide efficient and atom-economical routes to complex structures that are valuable intermediates in broader synthetic campaigns.
Strategies for Carbon-Carbon Bond Formation
The construction of a carbon skeleton is a fundamental goal in organic synthesis. This compound offers reliable and well-understood strategies for achieving this through key carbon-carbon bond-forming reactions.
The Michael Addition Reaction is a cornerstone of its reactivity. google.com This reaction involves the conjugate addition (or 1,4-addition) of a nucleophile, known as a Michael donor, to the β-carbon of the activated double bond. google.com The process is typically initiated by a base and is highly effective for forming C-C bonds under mild conditions. researchgate.net A wide variety of carbon-based nucleophiles can be employed, significantly broadening the synthetic possibilities.
Table 1: Examples of Michael Donors for Reaction with α,β-Unsaturated Esters
| Donor Type | Specific Example | Resulting Structure |
|---|---|---|
| Malonic Esters | Diethyl malonate | Forms a 1,1,3-tricarboxylate structure |
| β-Ketoesters | Ethyl acetoacetate | Creates a 1,5-dicarbonyl compound |
| Nitroalkanes | 2-Nitropropane | Introduces a nitro group and a new C-C bond |
| Organocuprates | Lithium dimethylcuprate (Gilman Reagent) | Adds an alkyl group to the β-position |
Another powerful C-C bond-forming strategy is the Baylis-Hillman Reaction . This reaction couples the α-position of this compound with a carbon electrophile, most commonly an aldehyde, in the presence of a nucleophilic catalyst like a tertiary amine or phosphine. researchgate.netwikipedia.org The reaction is highly valued for its ability to create a densely functionalized product, typically an allylic alcohol, which contains a new stereocenter, a hydroxyl group, and retains the double bond for further transformations. researchgate.netgoogle.com
The mechanism proceeds through the initial addition of the catalyst to the alkene, forming a zwitterionic enolate. This intermediate then attacks the aldehyde, and a subsequent elimination of the catalyst yields the final product. google.com
Table 2: Typical Components in a Baylis-Hillman Reaction
| Component | Role | Example |
|---|---|---|
| Activated Alkene | Electrophilic Substrate | This compound |
| Electrophile | Carbonyl Component | Benzaldehyde |
| Catalyst | Nucleophilic Promoter | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| Co-catalyst/Additive | Rate Accelerator | p-Nitrophenol |
The addition of a co-catalyst like a phenol (B47542) can, in some cases, accelerate the reaction by stabilizing key intermediates through hydrogen bonding.
Synthesis of Polyaspartic Technology Components
Polyaspartic technology, widely used in the formulation of high-performance coatings, adhesives, and sealants, is fundamentally based on the structure of polyaspartic esters. google.com These esters are synthesized through a specific type of conjugate addition known as the aza-Michael reaction . wikipedia.orggoogle.com
The core of this synthesis is the reaction between a primary amine and a dialkyl maleate (B1232345) (or fumarate). In this process, the amine acts as the nucleophile, adding to the activated double bond of the diester to form a secondary amine known as a polyaspartic ester. wikipedia.orggoogle.com This reaction converts a primary amine into a sterically hindered secondary amine, which is a key feature for controlling the reactivity in subsequent applications, such as the formulation of polyurea coatings. google.com
Given that this compound is an α,β-unsaturated diester, it can function as a Michael acceptor in an analogous aza-Michael addition. A primary amine can add to the β-carbon of the methylidene group, forming a new carbon-nitrogen bond and producing a substituted aspartate derivative. This capability positions this compound as a potential component or building block in the synthesis of specialized polyaspartic esters and related materials for advanced polymer applications. The reaction provides a direct route to incorporating specific side-chain structures into the polyaspartic backbone, offering a method to tailor the final properties of the polymer.
Vii. Future Directions and Emerging Research Avenues
Development of Asymmetric Synthetic Routes
The synthesis of chiral molecules is a paramount objective in modern organic chemistry, driven by the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and advanced materials. For Diethyl 2-methylidenepentanedioate and its derivatives, the development of asymmetric synthetic routes is a key area of future research, aiming to control the stereochemistry of the molecule and unlock new applications.
One of the most promising approaches is the use of chiral catalysts in Michael addition reactions. The α,β-unsaturated system of the itaconate core is an excellent Michael acceptor. Research has demonstrated the potential of chiral catalysts to induce enantioselectivity in the addition of various nucleophiles. For instance, chiral amino alcohols, their corresponding alkali metal alkoxides, and salts of substituted (S)-prolines have been shown to catalyze the asymmetric Michael reaction of diethyl malonate with crotonaldehyde, a structural analogue, yielding adducts with varying degrees of enantiomeric excess (ee). researchgate.net The effectiveness of these catalysts is often dependent on the catalyst structure, the nature of the metal cation, temperature, and the solvent used. researchgate.net
Another significant avenue is biocatalysis , particularly the use of ene-reductases. These enzymes have demonstrated high stereoselectivity in the asymmetric reduction of the carbon-carbon double bond of dialkyl itaconates. mdpi.com While much of the published research has focused on dimethyl itaconate, the principles are directly applicable to the diethyl ester. mdpi.com The enantiocomplementary production of optically pure 2-methylsuccinates from itaconates using different ene-reductases highlights the potential of this biological approach. mdpi.com The key challenge lies in identifying and engineering robust enzymes with high activity and selectivity for the diethyl substrate under industrially viable conditions.
The development of novel chiral auxiliaries attached to the itaconate molecule represents a more traditional yet viable strategy. Although not extensively reported for this compound itself, the synthesis of chiral oxazolidinones from amino acids as effective chiral auxiliaries in various asymmetric reactions showcases the potential of this methodology. researchgate.net
Future research in this area will likely focus on the design of more efficient and selective catalysts, including organocatalysts and metal complexes, as well as the exploration of a wider range of biocatalytic systems. The synergy between computational modeling and experimental work will be crucial in accelerating the discovery and optimization of these asymmetric routes.
Integration into Flow Chemistry Systems
The transition from batch to continuous manufacturing, often termed flow chemistry , is revolutionizing the chemical industry by offering enhanced safety, efficiency, and scalability. The integration of the synthesis of this compound into flow chemistry systems is a logical and promising future direction. While specific studies on the continuous synthesis of this exact molecule are not yet prevalent, the extensive research on the flow synthesis of α,β-unsaturated esters and related compounds provides a clear roadmap. nih.govacs.orgrsc.orgorganic-chemistry.orgacs.org
Microreactor technology is particularly well-suited for esterification reactions. The high surface-area-to-volume ratio in microreactors can significantly enhance heat and mass transfer, leading to faster reaction times and higher yields compared to conventional batch processes. researchgate.net Acid-catalyzed esterifications, a common method for producing itaconate esters, can be efficiently performed in continuous flow setups. researchgate.net The ability to precisely control reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize the yield of the desired diester while minimizing the formation of the monoester and other byproducts. google.com
The table below illustrates a conceptual comparison between traditional batch synthesis and a potential flow chemistry approach for the production of α,β-unsaturated esters like this compound.
| Feature | Batch Synthesis | Flow Chemistry |
| Heat & Mass Transfer | Often limited, can lead to hotspots and side reactions. | Excellent, due to high surface-area-to-volume ratio. |
| Reaction Time | Typically longer, from hours to days. | Significantly shorter, from seconds to minutes. |
| Scalability | Often challenging, requires redesign of reactors. | More straightforward, by running the system for longer or in parallel. |
| Safety | Handling of large quantities of hazardous materials. | In-situ generation and consumption of hazardous intermediates in small volumes. |
| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |
| Byproduct Formation | Can be significant due to lack of precise control. | Often minimized due to better control and faster quenching. |
Future research will likely focus on the development of specific catalyst systems, including immobilized catalysts, that are stable and active under continuous flow conditions for the esterification of itaconic acid with ethanol (B145695). The design of integrated microreactor systems for the complete synthesis and purification of this compound will also be a key area of investigation.
Exploration of Bio-based Synthesis and Sustainable Methodologies
The growing demand for sustainable and environmentally friendly chemical processes has placed a strong emphasis on the use of renewable feedstocks. Itaconic acid , the precursor to this compound, is a bio-based platform chemical produced through the fermentation of carbohydrates by microorganisms such as Aspergillus terreus. mdpi.commdpi.comnih.govmdpi.com This positions this compound as a potentially bio-based and sustainable monomer.
The core of the bio-based synthesis lies in the efficient production of itaconic acid. Significant research efforts are directed towards optimizing the fermentation process, including the development of robust microbial strains, the use of low-cost and waste feedstocks like rice wine waste and crude substrates, and the improvement of downstream processing for itaconic acid purification. nih.govmdpi.comfrontiersin.org The production of itaconic acid in various bioreactor configurations, such as bubble column reactors, has been studied to enhance yield and productivity. koreascience.kr
Once bio-based itaconic acid is obtained, the subsequent esterification with bio-ethanol is a key step towards a fully sustainable process. Research in this area focuses on the development of green catalytic systems to replace traditional mineral acid catalysts like sulfuric acid. google.com Heterogeneous catalysts, such as solid acid catalysts, are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and simplifying the purification process. rsc.orgresearchgate.net For example, a reusable heteropoly acid catalyst has shown high selectivity in the esterification of itaconic acid to its monobutyl ester, a principle that can be extended to diethyl ester synthesis. rsc.org
Enzymatic esterification using lipases is another promising green alternative. Lipase-catalyzed esterification of itaconic acid with methanol (B129727) to produce dimethyl itaconate has been successfully demonstrated. nih.govscite.airesearchgate.net This approach offers high selectivity under mild reaction conditions, avoiding the formation of colored impurities and byproducts often associated with acid catalysis. The development of immobilized lipases with high stability and reusability is crucial for the economic viability of this method.
The following table summarizes different approaches for the sustainable synthesis of this compound, starting from biomass.
| Synthetic Step | Conventional Approach | Sustainable/Bio-based Approach | Key Research Focus |
| Itaconic Acid Production | Chemical synthesis from petrochemicals. | Fermentation of biomass (e.g., glucose, xylose) using Aspergillus terreus or other engineered microorganisms. mdpi.comnih.gov | Strain improvement, utilization of waste biomass, optimization of fermentation conditions, and efficient downstream processing. mdpi.com |
| Ethanol Production | Hydration of ethylene (B1197577) from fossil fuels. | Fermentation of sugars from biomass. | Development of efficient lignocellulosic ethanol processes. |
| Esterification Catalyst | Homogeneous mineral acids (e.g., H₂SO₄). google.com | Heterogeneous solid acid catalysts, rsc.orgresearchgate.net immobilized lipases. nih.govresearchgate.net | Catalyst efficiency, reusability, and stability. |
| Solvent | Often uses conventional organic solvents. | Solvent-less conditions or use of green solvents. | Development of efficient solvent-free reaction protocols. |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Diethyl 2-methylidenepentanedioate to maximize yield and purity?
- Methodological Answer : Optimizing reaction conditions involves systematic variation of parameters such as temperature (e.g., 60–120°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (e.g., 1–5 mol% of base catalysts like DBU). Controlled experiments should track yield via gravimetric analysis and purity via GC-MS or HPLC . For reproducibility, ensure anhydrous conditions and inert atmospheres to prevent side reactions like hydrolysis .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify the methylidene proton (δ 5.8–6.2 ppm as a singlet) and ester methyl/methylene groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2).
- FTIR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and C=C stretching (~1640 cm⁻¹).
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion matching .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols, as respiratory irritation is a documented hazard for similar esters .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for 15 minutes .
- Storage : Keep in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent polymerization or degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer :
- Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and transition states.
- Compare activation energies for endo vs. exo pathways to predict regioselectivity. Validate with experimental kinetic data (e.g., reaction rates measured via in situ FTIR) .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in asymmetric synthesis?
- Methodological Answer :
- Perform meta-analysis of literature data to identify variables (e.g., solvent purity, catalyst pre-treatment).
- Design a standardized catalytic test system using controlled substrates (e.g., styrene oxide) and replicate conditions across labs. Use statistical tools (e.g., ANOVA) to quantify variability .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of nucleophilic additions to this compound?
- Methodological Answer :
- Synthesize deuterated analogs (e.g., CD₂ at methylidene position) and measure rate constants (k_H/k_D) for reactions with nucleophiles (e.g., amines).
- A primary KIE (>2) suggests bond-breaking in the rate-determining step, supporting a concerted mechanism. Secondary KIEs indicate transition-state polarization .
Q. What advanced chromatographic methods improve the separation of this compound from its stereoisomers?
- Methodological Answer :
- Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC with polar organic mobile phases (e.g., ethanol/hexane).
- Optimize column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) to enhance resolution. Validate with circular dichroism (CD) for absolute configuration .
Data Reliability & Analysis
Q. How should researchers statistically validate the reproducibility of synthetic yields for this compound?
- Methodological Answer :
- Conduct triplicate experiments under identical conditions. Calculate mean yield ± standard deviation (SD).
- Use a t-test to compare results across batches or labs. A coefficient of variation (CV) <5% indicates high reproducibility .
Q. What are the best practices for documenting and mitigating side reactions during the synthesis of this compound?
- Methodological Answer :
- Monitor reactions in real-time using LC-MS to detect intermediates (e.g., Michael adducts).
- Quench aliquots at intervals and analyze by TLC or NMR. Adjust stoichiometry or add inhibitors (e.g., BHT) to suppress polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
